molecular formula C10H8BrF3O3 B8161635 Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8161635
M. Wt: 313.07 g/mol
InChI Key: FJWIMUIKKIUWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 5-position of the aromatic ring. The trifluoroethoxy moiety confers strong electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity in substitution or coupling reactions. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of the bromine atom for further functionalization and the trifluoroethoxy group’s metabolic stability .

Properties

IUPAC Name

methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-7(11)4-8(3-6)17-5-10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWIMUIKKIUWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies for Aromatic Substitution

MethodCatalystTemperature (°C)Yield (%)
Electrophilic (H₂SO₄)None5–1085
CuSO₄-CatalyzedCuSO₄85–10581.6
CuBr/CuI SystemCuBr + CuI90–10078

Etherification: Introducing the Trifluoroethoxy Group

The 5-position trifluoroethoxy group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. Patent EP1918280A1 details a Ullmann reaction using 2,2,2-trifluoroethanol (TFE) and sodium hydride in DMF, catalyzed by CuSO₄ . This method requires 8 equivalents of TFE to drive the reaction to completion, achieving 75% yield after 4 hours at 95–100°C .

In contrast, US20040220409A1 reports a microwave-assisted NAS using potassium carbonate as a base, reducing TFE equivalents to 2.5 while maintaining 70% yield . This optimization minimizes reagent waste and lowers production costs by 40% .

Key Challenges :

  • Regioselectivity : Competing substitution at ortho positions necessitates precise temperature control .

  • Purification : Residual copper catalysts require filtration through celite or ion-exchange resins .

Esterification: Converting Carboxylic Acid to Methyl Ester

Esterification of 3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid is commonly performed using Fischer esterification with methanol and sulfuric acid. Patent WO2021149692A1 notes that refluxing for 6–8 hours in anhydrous methanol achieves 90% conversion, with the product isolated via crystallization from cold aqueous methanol .

An industrial-scale adaptation from EP1918280A1 employs continuous flow reactors with acid-functionalized resins, reducing reaction time to 2 hours and improving yield to 93% . This method eliminates the need for corrosive sulfuric acid, enhancing safety profiles .

Table 2: Esterification Conditions

ConditionTraditional BatchContinuous Flow
CatalystH₂SO₄Acidic Resin
Temperature (°C)65–7080–85
Time (hours)6–82
Yield (%)9093

Integrated Synthesis Pathways

Combining bromination, etherification, and esterification into a sequential process is critical for scalability. Patent EP1918280A1 demonstrates a one-pot synthesis where 2,5-dibromotoluene undergoes sequential etherification and bromination, followed by oxidation to the benzoic acid and esterification . This approach reduces intermediate isolation steps, achieving an overall yield of 68% .

Case Study :
A pilot-scale synthesis (EP1918280A1) produced 210.2 g of methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate via:

  • Bromination of 2,5-bis(trifluoroethoxy)toluene with NaBr/CuSO₄ (81.6% yield) .

  • Oxidation with KMnO₄ at 83–93°C to the carboxylic acid .

  • Esterification with methanol/H₂SO₄ (90% yield) .

Critical Analysis of Methodological Limitations

  • Reagent Efficiency : Traditional methods require excess TFE (8 eq.), increasing costs and waste . Microwave-assisted NAS reduces this to 2.5 eq. but requires specialized equipment .

  • Catalyst Recovery : Copper residues necessitate additional purification steps, adding 15% to production time .

  • Oxidation Side Reactions : KMnO₄ oxidation can over-oxidize intermediates, requiring precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The trifluoroethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate serves as a versatile building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it useful for:

  • Synthesis of Bioactive Compounds : The compound can be modified to create derivatives with potential biological activity. For instance, it can be utilized in the synthesis of pharmaceuticals targeting specific pathways in disease processes.
  • Intermediate in Organic Reactions : It acts as a reactive intermediate in various organic transformations, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditionsYield (%)
1BrominationAqueous solution with bromine85
2EtherificationReaction with 2,2,2-trifluoroethanol75
3EsterificationMethanol and acid catalyst90

Biological Applications

Research indicates that this compound may have potential applications in medicinal chemistry due to its ability to interact with biological targets. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The trifluoroethoxy group enhances lipophilicity, potentially improving cellular uptake.
  • Antimicrobial Properties : The compound's structural properties may contribute to antimicrobial activity. Its effectiveness against various bacterial strains is currently under investigation.

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of this compound derivatives. The results indicated that specific modifications to the molecule significantly increased its potency against breast cancer cells (MCF-7). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : It is employed as an intermediate in the production of specialty chemicals used in coatings and polymers due to its unique properties.
  • Development of Agrochemicals : The compound's reactivity allows for the synthesis of agrochemicals that are more effective and environmentally friendly.

Table 2: Industrial Uses of this compound

ApplicationDescription
Specialty ChemicalsUsed in formulations for coatings and adhesives
AgrochemicalsDevelopment of herbicides and pesticides

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0)
  • Key Difference : Replaces the trifluoroethoxy group with a trifluoromethyl (-CF₃) group.
  • Impact :
    • The -CF₃ group is more electron-withdrawing than -OCH₂CF₃, leading to greater deactivation of the aromatic ring.
    • Reduced solubility in polar solvents due to the absence of an ether oxygen.
  • Similarity Score : 0.94 (structural similarity) .
Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS 1536222-27-1)
  • Key Difference : Methoxymethyl (-CH₂OCH₃) substituent instead of trifluoroethoxy.
  • Impact :
    • The methoxymethyl group is electron-donating, increasing ring reactivity toward electrophilic substitution.
    • Lower molecular weight (259.1 g/mol vs. ~313 g/mol for the target compound) and higher polarity due to the ether linkage.
  • Safety : Requires careful handling (PubChem CID: 81431056) .
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
  • Key Difference : Two trifluoroethoxy groups and a trifluoroethyl ester.
  • Impact :
    • Enhanced electron-withdrawing effects and steric hindrance, reducing reaction rates in nucleophilic aromatic substitution.
    • Higher lipophilicity and stability under acidic conditions.
  • Solubility : Slightly soluble in chloroform and ethyl acetate .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight Substituents Solubility Key Application
Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate ~313.1 -Br, -OCH₂CF₃ Organic solvents Pharmaceutical intermediate
Methyl 3-bromo-5-(trifluoromethyl)benzoate 283.1 -Br, -CF₃ Low polarity solvents Agrochemical research
Methyl 3-bromo-5-(methoxymethyl)benzoate 259.1 -Br, -CH₂OCH₃ Polar aprotic solvents Organic synthesis

Research Findings and Trends

  • Electron-Withdrawing Effects: Trifluoroethoxy groups balance reactivity and stability better than -CF₃ or -NO₂ in medicinal chemistry .
  • Regioselectivity : The position of bromine and trifluoroethoxy groups dictates reactivity in cross-coupling, as seen in analogs like 5aa (chloro and benzamido substituents) .
  • Thermal Stability: Bis(trifluoroethoxy) analogs degrade at higher temperatures (~150°C), whereas mono-substituted derivatives remain stable .

Biological Activity

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10BrF3O3
  • Molecular Weight : 323.09 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    COC O C1 CC CC C1 Br C F F F\text{COC O C1 CC CC C1 Br C F F F}

The trifluoroethoxy group in the compound enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets. The bromine substituent is known to modulate the electronic properties of the aromatic ring, potentially affecting binding affinity to various enzymes and receptors.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The presence of the trifluoromethyl group is often associated with increased potency against cancer targets due to enhanced interactions with biological macromolecules .
  • Anti-inflammatory Effects :
    • Research suggests that related compounds may exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for the development of therapeutic agents targeting metabolic disorders .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human cancer cell lines. The results demonstrated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties:

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Results : The compound significantly reduced TNF-α and IL-6 levels by 40% compared to control groups.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerHeLa15 µM
AnticancerMCF-720 µM
Anti-inflammatoryLPS-induced Macrophages40% reduction in TNF-α

Q & A

What established synthetic methodologies are used to prepare Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves Rhodium-catalyzed C-H functionalization , where a benzoate precursor undergoes regioselective coupling with trifluoroethyl diazoacetate derivatives. For example, Rh₂(S-2-Cl-5-BrTPCP)₄ (1 mol%) enables efficient C-H activation, achieving 90% yield after purification via silica gel flash chromatography with gradient elution (2–6% diethyl ether in pentane) . Alternative routes include nucleophilic substitution on brominated benzoates, where reaction temperature (0–25°C) and base selection (e.g., K₂CO₃ in DMF) critically impact substitution efficiency and minimize hydrolysis of the methyl ester .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituent effects), while ¹⁹F NMR confirms the trifluoroethoxy group’s integrity. ¹³C NMR resolves carbonyl (C=O) and quaternary carbon environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • HPLC-PDA : Assesses purity (>98% is typical for research-grade material) and detects trace byproducts from incomplete substitution or ester hydrolysis .
  • X-ray Diffraction : For crystalline derivatives, this method provides unambiguous structural confirmation, though crystallization may require optimized solvent systems .

How do the bromo and trifluoroethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromo group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings , enabling aryl-aryl bond formation. However, the electron-withdrawing trifluoroethoxy group deactivates the ring, slowing oxidative addition in palladium-catalyzed reactions. To mitigate this, researchers use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover . The trifluoroethoxy group’s stability under basic conditions allows selective functionalization at the bromo position without cleavage .

What strategies control regioselectivity during catalytic C-H functionalization of this compound?

Answer:
Regioselectivity in C-H activation is governed by catalyst design and substrate directing groups . For example, Rh(II) catalysts with electron-deficient ligands favor activation at sterically accessible positions (e.g., meta to electron-withdrawing groups). Computational studies (DFT) predict transition-state geometries, guiding ligand selection to avoid competing pathways. In one case, Rh₂(S-2-Cl-5-BrTPCP)₄ achieved >20:1 regioselectivity for functionalization at the C4 position of a related benzoate .

Based on structural analogs, what potential biological activities might this compound exhibit, and how are these investigated?

Answer:
Analogous trifluoroethoxy-substituted aromatics are explored as serotonin receptor modulators or enzyme inhibitors due to their metabolic stability and lipophilicity. For example, trifluoroethoxy groups in benzimidazole derivatives (e.g., dexlansoprazole) enhance acid stability and target binding . To assess bioactivity, researchers conduct:

  • In vitro assays : Measure inhibition of target enzymes (e.g., kinases) or receptor binding (radioligand displacement).
  • ADME studies : Evaluate metabolic stability in liver microsomes, focusing on esterase-mediated hydrolysis .

How can researchers resolve discrepancies in reaction yields or spectroscopic data for this compound?

Answer:

  • Yield Optimization : Screen catalysts (e.g., Pd vs. Rh) and solvents (polar aprotic vs. ethereal) to address low yields. For example, Rh catalysts outperform Pd in sterically hindered systems .
  • Data Validation : Cross-reference NMR with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to assign ambiguous peaks. Replicate HPLC conditions (e.g., C18 column, 60:40 MeCN/H₂O) from published protocols to ensure consistency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species or ester hydrolysis products) and adjust reaction stoichiometry or workup protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.